molecular formula C20H27N3O4S B15003834 Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Ethyl 4-(methoxymethyl)-6-methyl-3-[(piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B15003834
M. Wt: 405.5 g/mol
InChI Key: KMYKNCACXFHTTL-UHFFFAOYSA-N
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Description

ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex organic compound belonging to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thienopyridine derivatives typically involves the cyclization of thiophene and pyridine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form thienopyridine structures . The reaction conditions often involve heating in the presence of formic acid or triethyl orthoformate, followed by cyclization with primary amines .

Industrial Production Methods: Industrial production of such compounds may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction pathways is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(METHOXYMETHYL)-6-METHYL-3-[2-(PIPERIDIN-1-YL)ACETAMIDO]THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE stands out due to its specific functional groups and the unique combination of a thienopyridine core with a piperidine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-(methoxymethyl)-6-methyl-3-[(2-piperidin-1-ylacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C20H27N3O4S/c1-4-27-20(25)18-17(22-15(24)11-23-8-6-5-7-9-23)16-14(12-26-3)10-13(2)21-19(16)28-18/h10H,4-9,11-12H2,1-3H3,(H,22,24)

InChI Key

KMYKNCACXFHTTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C(N=C2S1)C)COC)NC(=O)CN3CCCCC3

Origin of Product

United States

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